molecular formula C14H17NO2 B2909756 1-Isopentyl-5-methylindoline-2,3-dione CAS No. 620931-13-7

1-Isopentyl-5-methylindoline-2,3-dione

Cat. No.: B2909756
CAS No.: 620931-13-7
M. Wt: 231.295
InChI Key: WBZHTFMJRFJFFQ-UHFFFAOYSA-N
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Description

1-Isopentyl-5-methylindoline-2,3-dione, also known as 1-Isopentyl-5-methylisatin, is a synthetic derivative of the isatin core structure. Isatin and its derivatives are a subject of significant interest in medicinal chemistry and biological research. The compound features a methyl group at the 5-position and an isopentyl group on the nitrogen atom, modifications that can fine-tune its physicochemical properties and biological activity. Isatin derivatives are recognized for their diverse pharmacological profiles. Scientific literature indicates that the isatin scaffold acts as a privileged structure in drug discovery, with studies reporting various derivatives to possess anticonvulsant activity . The specific substitution pattern on the isatin core can greatly influence its mechanism of action and potency against different biological targets. The 1-isopentyl and 5-methyl modifications in this compound make it a valuable intermediate for the synthesis of more complex molecules and a tool for probing biochemical pathways. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature for comprehensive safety and handling data before use.

Properties

IUPAC Name

5-methyl-1-(3-methylbutyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9(2)6-7-15-12-5-4-10(3)8-11(12)13(16)14(15)17/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZHTFMJRFJFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Isopentyl 5 Methylindoline 2,3 Dione and Its Structural Analogs

Classical and Contemporary Approaches for Indoline-2,3-dione Core Synthesis

The indoline-2,3-dione scaffold, commonly known as isatin (B1672199), is a versatile precursor in organic synthesis. sinocurechem.com Its core structure can be assembled through several foundational methods, each with distinct advantages and limitations.

Several classical name reactions have been established for the synthesis of the isatin core. biomedres.usnih.govresearchgate.net These methods remain fundamental in organic chemistry for accessing isatin and its substituted analogs.

Sandmeyer Synthesis: This is one of the oldest and most widely used methods for preparing isatin. nih.govresearchgate.net The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. biomedres.usajprd.com This intermediate is then isolated and cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin derivative with yields often exceeding 75%. ajprd.comwikipedia.org The Sandmeyer method is particularly effective for anilines containing electron-withdrawing groups. irapa.orgwright.edu

Stolle Synthesis: The Stolle synthesis is considered a highly effective alternative to the Sandmeyer method, especially for producing N-substituted and substituted isatins. biomedres.usresearchgate.netwikipedia.org The reaction involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. wikipedia.orgdergipark.org.tr This intermediate subsequently undergoes intramolecular Friedel-Crafts-type acylation, promoted by a Lewis acid such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride (BF₃), to achieve cyclization and form the isatin ring. biomedres.uswikipedia.orgdergipark.org.tr

Gassman Synthesis: The Gassman synthesis offers a different and versatile route to isatins. biomedres.usdergipark.org.tr This method involves the formation of a 3-methylthio-2-oxindole intermediate from an aniline. scielo.br This intermediate is then oxidized to produce the corresponding substituted isatin in yields ranging from 40% to 81%. dergipark.org.trscielo.br The specific pathway for creating the 3-methylthio-2-oxindole intermediate depends on the electronic nature of the substituents on the aniline ring. scielo.br

Table 1: Comparison of Foundational Isatin Synthesis Methods

Method Key Reactants Catalyst/Conditions Key Features
Sandmeyer Aniline, Chloral hydrate, Hydroxylamine Conc. H₂SO₄ for cyclization Oldest method, good yields (>75%), works well with electron-poor anilines. biomedres.usajprd.comwikipedia.org
Stolle Arylamine, Oxalyl chloride Lewis Acid (e.g., AlCl₃, BF₃) Effective for substituted isatins, robust alternative to Sandmeyer. biomedres.uswikipedia.org
Gassman Aniline Formation of a 3-methylthio-2-oxindole intermediate, followed by oxidation Versatile, yields of 40-81%, procedure varies based on aniline substituents. dergipark.org.trscielo.br

Strategies for N-1 Functionalization, with Specific Focus on Isopentylation, in Indoline-2,3-dione Scaffolds

To synthesize 1-Isopentyl-5-methylindoline-2,3-dione, the isopentyl group must be introduced at the N-1 position of the 5-methylisatin (B515603) scaffold. N-alkylation of isatin is a common transformation that enhances the stability of the nucleus towards bases while preserving its reactivity. nih.gov

The standard procedure for N-alkylation involves the deprotonation of the N-H group of the isatin ring using a suitable base to generate a highly conjugated isatin anion. wikipedia.orgnih.gov This nucleophilic anion is then treated with an alkylating agent, such as an alkyl halide or sulfate. scielo.brnih.gov For the synthesis of the target compound, an isopentyl halide (e.g., 1-bromo-3-methylbutane) would serve as the electrophile. Common bases used for this deprotonation step include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF). nih.gov More recently, methods utilizing trichloroacetimidate (B1259523) electrophiles with a Lewis acid catalyst have also been developed for N-alkylation. rsc.org

Methods for C-5 Methylation and Other Aromatic Substitutions in Indoline-2,3-dione Systems

The synthesis of this compound requires a methyl group at the C-5 position of the aromatic ring. While direct electrophilic aromatic substitution on the isatin ring is possible, it is often more practical and regiochemically controlled to begin the synthesis with an already substituted precursor. wright.edu

For C-5 methylation, the most straightforward approach is to use 4-methylaniline (p-toluidine) as the starting material in one of the foundational isatin syntheses like the Sandmeyer or Stolle methods. This ensures the methyl group is positioned correctly from the outset, avoiding potential side products and purification challenges associated with direct methylation of the isatin core.

Direct substitution on the isatin ring is also known. The isatin nucleus can undergo electrophilic aromatic substitution, primarily at the C-5 and C-7 positions. researchgate.net For instance, nitration of isatin using potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid yields 5-nitroisatin. dergipark.org.trresearchgate.net While direct Friedel-Crafts methylation could theoretically be attempted, the use of a pre-methylated aniline is the preferred industrial and laboratory strategy for synthesizing 5-methylisatin.

Green Chemistry Principles and Methodologies in the Synthesis of Indoline-2,3-dione Derivatives

In recent years, significant efforts have been directed toward developing more environmentally benign synthetic routes for isatin and its derivatives, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. sinocurechem.comnih.gov

Solvent-free synthesis is a key principle of green chemistry. tandfonline.com Several methodologies have been developed to produce isatin derivatives without the need for conventional solvents. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid base, in a mortar and pestle. arkat-usa.org For example, multicomponent reactions involving isatins, malononitrile, and various C-H acids have been successfully carried out under solvent-free conditions using sodium acetate (B1210297) as a catalyst, leading to high yields of spiro-oxindoles in very short reaction times. arkat-usa.org The reaction of isatins with nitromethane (B149229) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) has also been described as a solvent-free technique that proceeds rapidly with high yields. dergipark.org.tr

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various indole (B1671886) and isatin derivatives. researchgate.nettandfonline.com

Microwave irradiation has proven particularly effective for the N-alkylation of isatin. nih.gov Studies have shown that using bases like K₂CO₃ or Cs₂CO₃ in a minimal amount of a high-boiling polar aprotic solvent (like DMF or NMP) under microwave irradiation can significantly improve the efficiency of the N-alkylation reaction with various alkyl halides. nih.govresearchgate.net This approach offers noteworthy advantages over conventional heating, including reduced reaction times and often improved yields. nih.gov Microwave energy has also been utilized for synthesizing the core heterocyclic structures, such as in the reaction of 5-fluoroindoline-2,3-dione with anilines to produce novel fluorinated indole derivatives. tandfonline.com

Table 2: Green Synthetic Approaches for Isatin Derivatives

Technique Principle Example Application Advantages
Mechanochemical/Solvent-Free Reduces or eliminates solvent use, minimizing waste. Grinding isatin, malononitrile, and a CH-acid with a catalyst. arkat-usa.org Environmentally friendly, simple, fast, high yields. tandfonline.comarkat-usa.org
Microwave-Assisted Synthesis Uses microwave energy for rapid and efficient heating. N-alkylation of isatin with alkyl halides and K₂CO₃/DMF. nih.gov Shorter reaction times, increased efficiency, improved yields. nih.govtandfonline.com

Catalytic Systems and Approaches for Sustainable Indoline-2,3-dione Derivatization

The derivatization of the indoline-2,3-dione (isatin) core, a key structural feature of this compound, is greatly enhanced by various catalytic systems designed to improve efficiency, yield, and sustainability. A significant approach involves the use of Brønsted acidic ionic liquids, which have proven effective in synthesizing complex derivatives. nih.govmdpi.com These catalysts are advantageous as they are often inexpensive, easy to prepare, and can be readily separated from the reaction mixture for potential reuse. mdpi.com For instance, ionic liquids such as 3,3'-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate and 1,1'-(1,6-hexanediyl)bis(pyridinium) hydrogen sulfate have been successfully employed as catalysts for preparing spiro[furan-2,3'-indoline]-3-carboxylate derivatives from N-alkyl-indoline-2,3-diones. nih.govresearchgate.net These reactions, often aided by ultrasonic irradiation, proceed with high yields, demonstrating a significant improvement over uncatalyzed procedures or traditional acid catalysts like sulfuric or acetic acid, which may fail to yield the desired product under similar conditions. nih.govmdpi.com

Another key catalytic strategy is phase-transfer catalysis (PTC), which is particularly useful for the N-alkylation of the isatin scaffold. researchgate.net This method facilitates the reaction between the isatin derivative and an alkylating agent in a biphasic system, leading to good yields of N-substituted products like the target compound. researchgate.net The synthesis of various 5-chloro and 5-bromo isatin derivatives has been accomplished through alkylation on the nitrogen atom using this technique. researchgate.net

Acid-catalyzed condensation represents a foundational method for derivatizing the C3-carbonyl group of the isatin ring. nih.gov The mechanism involves the acid-catalyzed activation of the C3-carbonyl, making it susceptible to nucleophilic attack. nih.gov This pathway is central to the synthesis of trisindolines, where isatin reacts with indole moieties. nih.gov The efficiency of this indolylation is dependent on the catalyst's strength and the electronic properties of the substituents on the reacting molecules. nih.gov

Below is a table summarizing various catalytic systems used in the derivatization of the indoline-2,3-dione core.

Table 1: Catalytic Systems for Indoline-2,3-dione Derivatization

Catalyst System Reaction Type Substrates Key Findings
Brønsted Acidic Ionic Liquids Three-component reaction N-alkyl-indoline-2,3-diones, anilines, diethyl acetylenedicarboxylate (B1228247) High yields (80-98%); Short reaction times; Superior to H₂SO₄ or HOAc catalysts. nih.govmdpi.com
Phase-Transfer Catalysis (PTC) N-alkylation 5-substituted isatins, brominated alkylating agents Good yields for novel N-alkylated isatin derivatives. researchgate.net
Strong Acid Catalysts (e.g., KSF) Condensation / Indolylation Isatins, Indoles Directly affords 3,3-diindolyl-2-oxindoles in high yields (85-93%). nih.gov

Multi-Component Reaction (MCR) Strategies for the Construction of Complex this compound Analogs

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures from three or more starting materials in a single, efficient step. nih.govresearchgate.net These strategies are particularly valuable for creating diverse libraries of compounds based on the indoline-2,3-dione scaffold, applicable to the synthesis of analogs of this compound. nih.gov

A prominent example is the three-component synthesis of spiro[furan-2,3'-indoline]-3-carboxylate derivatives. nih.gov This reaction involves the combination of an N-alkyl-indoline-2,3-dione (such as the 1-isopentyl-5-methyl derivative), an aniline, and diethyl acetylenedicarboxylate. mdpi.com The use of Brønsted acidic ionic liquid catalysts is crucial for the success of this MCR, leading to high yields of the complex spirocyclic products. nih.govresearchgate.net The reaction mechanism is thought to begin with the formation of a fumarate (B1241708) intermediate from the amine and the acetylenic ester, which then undergoes a nucleophilic reaction with the protonated C3-carbonyl of the isatin derivative, followed by cyclization. mdpi.com

The efficiency of these MCRs can be further enhanced by employing techniques such as ultrasonic irradiation, which can shorten reaction times and improve yields, especially in reactions where reactants have limited miscibility. mdpi.com This approach highlights a sustainable and efficient pathway to complex heterocyclic systems that would otherwise require lengthy, multi-step syntheses. mdpi.comarkat-usa.org

The table below illustrates the versatility of MCRs in generating complex analogs from the indoline-2,3-dione core.

Table 2: Examples of Multi-Component Reactions for Indoline-2,3-dione Analogs | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | N-alkyl-indoline-2,3-dione | Aniline | Diethyl acetylenedicarboxylate | Acidic Ionic Liquid | Spiro[furan-2,3'-indoline]-3-carboxylate | 80-98% nih.govresearchgate.net | | Isatin | Indole (2 equiv.) | KSF Clay | Trisindoline (3,3-di(3-indolyl)-2-indolone) | 85-93% nih.gov | | Salicylaldehyde | Sulfonyl acetonitrile (B52724) | Indole | cPOPs (heterogeneous base) | 3-Indole substituted sulfonyl 4H-chromene | Not specified researchgate.net |

Optimization of Synthetic Routes and Reaction Conditions for this compound Production

Further optimization can involve the choice of catalyst and reaction conditions. For related multi-component reactions involving N-alkyl isatins, it has been shown that catalyst choice significantly impacts outcomes. For example, while Brønsted acidic ionic liquids provide excellent yields (up to 98%) under ultrasonic irradiation at 80 °C, other catalysts like Al(HSO₄)₃ required different conditions (ethyl acetate, ambient temperature) and resulted in lower yields (78%). mdpi.com This demonstrates that careful selection of solvent, temperature, and catalyst is essential for maximizing the efficiency of synthetic routes producing indoline-2,3-dione derivatives. mdpi.comnih.gov

The following table compares different conditions and their impact on the synthesis of indoline-2,3-dione derivatives.

Table 3: Optimization of Reaction Conditions for Indoline-2,3-dione Synthesis

Reaction Step Method/Catalyst Solvent Temperature Key Outcome/Yield
Cyclization of isonitrosoacetanilide Concentrated H₂SO₄ Not applicable Not specified Forms 5-substituted indoline-2,3-dione; Total 2-step yield 51-68%. researchgate.net
N-alkylation Phase-Transfer Catalysis (PTC) DMF Not specified Good yields for N-substituted products. researchgate.net
Three-component derivatization Acidic Ionic Liquid + Ultrasound EtOH 80 °C High yields (80-98%). mdpi.com
Three-component derivatization Al(HSO₄)₃ EtOAc Ambient Moderate yield (78%). mdpi.com

Chemical Reactivity and Derivatization Strategies for 1 Isopentyl 5 Methylindoline 2,3 Dione

Electrophilic and Nucleophilic Reactions at the Indoline-2,3-dione Ring System

The reactivity of the 1-isopentyl-5-methylindoline-2,3-dione ring is dictated by the interplay between the electron-withdrawing dicarbonyl system and the electron-donating nature of the substituted benzene (B151609) ring and the N-alkyl group.

Electrophilic Aromatic Substitution: The isatin (B1672199) nucleus generally undergoes electrophilic aromatic substitution at the C-5 and C-7 positions. researchgate.netresearchgate.net In the case of this compound, the C-5 position is already occupied by a methyl group. Both the N-isopentyl group and the C-5 methyl group are electron-donating and act as activating groups for electrophilic substitution. The methyl group is an ortho, para-director. Consequently, electrophilic attack is strongly directed to the C-7 position, which is ortho to the methyl group and meta to the deactivating acyl group at C-7a. This regioselectivity allows for the introduction of various functional groups, such as nitro or halogen moieties, at the C-7 position.

Nucleophilic Reactions: The indoline-2,3-dione ring is highly susceptible to nucleophilic attack, primarily due to the electrophilic character of the carbonyl carbons, especially the C-3 carbon. nih.gov Nucleophiles can attack the C-3 carbonyl, leading to addition products, or can induce ring-opening through attack at the C-2 amide carbonyl. beilstein-journals.orgresearchgate.net The Morita-Baylis-Hillman (MBH) carbonates derived from isatins are particularly reactive synthons that readily undergo allylic substitution and annulation reactions with various nucleophiles to generate diverse 3-substituted and spirooxindole derivatives. beilstein-journals.orgrsc.org

Reactions at the Carbonyl Centers (C-2 and C-3) of this compound

The two carbonyl groups of the isatin core exhibit distinct reactivities. The C-3 keto-carbonyl is significantly more electrophilic and reactive towards nucleophiles than the C-2 amide carbonyl, which is stabilized by the adjacent nitrogen atom. nih.govresearchgate.net

Reactions at the C-3 Carbonyl: The C-3 carbonyl readily participates in a variety of nucleophilic addition reactions. A prominent example is the aldol (B89426) reaction with enolizable ketones such as acetone, cyclohexanone (B45756), or acetophenone. tandfonline.comresearchgate.net These reactions, often catalyzed by organocatalysts or biocatalysts, yield 3-hydroxy-3-alkyl-2-oxindole derivatives, which are valuable precursors for more complex molecules. tandfonline.comresearchgate.netrsc.org The isatin core also acts as a potent electrophile in the Baylis-Hillman reaction with activated alkenes, providing functionalized adducts in good yields. researchgate.netelsevierpure.com

Table 1: Representative Aldol Reactions with this compound
Ketone ReactantResulting Product StructureProduct Name
Acetone3-Hydroxy-3-(2-oxopropyl)-1-isopentyl-5-methylindolin-2-oneAldol adduct with a propanone substituent.
Cyclohexanone3-Hydroxy-1-isopentyl-5-methyl-3-(2-oxocyclohexyl)indolin-2-oneAldol adduct with a cyclohexanone substituent. tandfonline.com
Acetophenone3-Hydroxy-1-isopentyl-5-methyl-3-(2-oxo-2-phenylethyl)indolin-2-oneAldol adduct with a phenylethanone substituent. tandfonline.comresearchgate.net

Reactions at the C-2 Carbonyl: While less reactive, the C-2 amide bond can be cleaved under certain conditions. For instance, alkaline hydrolysis with sodium hydroxide (B78521) can lead to the opening of the five-membered ring to form the sodium salt of N-isopentyl-4-methyl-2-(2-oxoacetamido)benzoic acid (an isatinic acid derivative). researchgate.net This ring-opening provides an alternative pathway for derivatization.

Formation of Schiff Bases and Related Imine Derivatives from this compound

One of the most fundamental reactions of the isatin scaffold is the condensation of its C-3 carbonyl group with primary amines to form Schiff bases (imines). aip.orgqu.edu.qa This reaction is a straightforward and efficient method for introducing a wide range of substituents at the C-3 position. nih.govsysrevpharm.org The reaction typically proceeds by refluxing the isatin derivative with an aromatic or aliphatic primary amine in a solvent like ethanol, often with a catalytic amount of glacial acetic acid. mdpi.combiomedres.us The resulting Schiff bases are versatile intermediates for the synthesis of more complex heterocyclic systems and often exhibit significant biological activities. nih.govresearchgate.net

Table 2: Formation of Schiff Bases from this compound
Primary Amine ReactantResulting Product StructureProduct Name
Aniline (B41778)(3E)-1-Isopentyl-5-methyl-3-(phenylimino)indolin-2-oneCondensation product with aniline. qu.edu.qa
p-Toluidine(3E)-1-Isopentyl-5-methyl-3-(p-tolylimino)indolin-2-oneCondensation product with p-toluidine.
Sulfanilamide4-(((3E)-1-Isopentyl-5-methyl-2-oxoindolin-3-ylidene)amino)benzenesulfonamideCondensation product with sulfanilamide. sysrevpharm.org
4-Amino-1,2,4-triazole derivative(3E)-3-((4-Amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)imino)-1-isopentyl-5-methylindolin-2-oneCondensation product with an aminotriazole. mdpi.comnih.gov

Ring Transformations and Cycloaddition Reactions Involving the this compound Scaffold

The strained lactam ring and the reactive C-3 carbonyl group make the isatin scaffold amenable to various ring expansion and cycloaddition reactions, providing access to larger and more complex heterocyclic systems. nih.govirapa.org

Ring Expansion: The electrophilicity of the C-3 carbon facilitates ring expansion reactions. For example, a scandium-catalyzed reaction with trimethylsilyldiazomethane (B103560) results in a methylene (B1212753) group insertion, transforming the indolin-2,3-dione into a quinolin-2-one derivative. chemistryviews.org A unique two-carbon ring expansion has also been reported, using N-substituted pyridinium (B92312) bromide and indene-1,3-dione to construct a dibenzo[b,d]azepin-6-one scaffold. nih.govrsc.org

Decarbonylative Cycloaddition: A rhodium-catalyzed [5+2-1] transformation between isatins and alkynes proceeds via C-C bond activation and decarbonylation. nih.gov This reaction effectively couples the isatin scaffold with two carbons from an alkyne while extruding the C-2 carbonyl group as carbon monoxide, leading to the synthesis of polysubstituted 2-quinolinone derivatives. nih.gov

Functionalization of the Isopentyl and Methyl Substituents for Further Derivatization

Beyond the core isatin ring, the N-isopentyl and C-5 methyl groups offer additional sites for chemical modification, expanding the synthetic possibilities.

N-Isopentyl Group: While N-alkylation of the isatin nitrogen is a common strategy mdpi.comconicet.gov.ar, functionalization of the existing alkyl chain is also feasible. Standard free-radical halogenation could introduce a reactive handle (e.g., a bromo or chloro group) onto the isopentyl chain, although controlling the regioselectivity of this reaction could be challenging. The resulting halo-derivative would be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the attachment of various functional groups.

C-5 Methyl Group: The methyl group attached to the aromatic ring is a benzylic position. It can be selectively functionalized, for example, through free-radical bromination using N-bromosuccinimide (NBS) to form a 5-(bromomethyl) derivative. This benzylic bromide is a highly reactive electrophile, suitable for a wide range of nucleophilic substitution and organometallic coupling reactions, thereby enabling extensive derivatization at the C-5 position.

Oxidative Decarbonylation Reactions of Indoline-2,3-diones and Potential Application for this compound

Oxidative reactions of the isatin ring can lead to cleavage of the C2-C3 bond, resulting in ring-opened products that are valuable synthetic intermediates. nih.gov

A particularly useful transformation is the oxidative decarbonylation of isatins to form anthranilic acids. This can be achieved efficiently and under environmentally friendly conditions by treating the isatin with hydrogen peroxide in an aqueous sodium hydroxide solution. nih.govscielo.brscielo.br Applying this reaction to this compound would yield N-isopentyl-4-methylanthranilic acid. nih.govscielo.br This reaction is generally high-yielding (51-97%) and proceeds rapidly at room temperature, although N-substituted isatins may require slightly longer reaction times. nih.govresearchgate.net

Alternatively, oxidation of isatin with reagents like chromic acid or hydrogen peroxide with an organoselenium catalyst can produce the corresponding isatoic anhydride. nih.govirapa.org Furthermore, catalytic decarbonylative coupling reactions, such as the rhodium-catalyzed process with alkynes or copper-catalyzed oxidative ring expansion with tetrahydroisoquinolines, represent another class of transformations that involve the loss of a carbonyl group to build more complex fused ring systems. nih.govresearchgate.net

Table 3: Oxidative Reactions of the Indoline-2,3-dione Scaffold
Reaction TypeReagentsProduct from this compoundReference
Oxidative DecarbonylationH₂O₂, NaOH (aq)N-Isopentyl-4-methylanthranilic acid nih.govscielo.brscielo.br
Oxidation to AnhydrideChromic acid or H₂O₂/organoselenium catalyst1-Isopentyl-6-methyl-1H-benzo[d] nih.govnih.govoxazine-2,4-dione (Isatoic Anhydride) nih.govirapa.org
Decarbonylative CouplingAlkynes, [Rh(cod)Cl]₂Substituted 2-Quinolinone derivatives nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Isopentyl 5 Methylindoline 2,3 Dione

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Conformational and Tautomeric Aspects

A discussion on the conformational and tautomeric aspects of 1-Isopentyl-5-methylindoline-2,3-dione would necessitate ¹H and ¹³C NMR data. This would include chemical shifts (δ), coupling constants (J), and potentially advanced 2D NMR studies like COSY, HSQC, and HMBC to establish through-bond and through-space correlations. Such data is essential to determine the conformation of the isopentyl chain and to investigate the potential for tautomerism in the indoline-2,3-dione core, although isatin (B1672199) and its N-alkylated derivatives typically exist overwhelmingly in the dione (B5365651) form. Without experimental spectra, a valid analysis cannot be performed.

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Confirmation of the molecular structure and analysis of fragmentation pathways requires mass spectrometry data, typically from techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide insights into the molecule's stability and the characteristic cleavage points, such as alpha-cleavage of the isopentyl group or losses of carbonyl groups from the isatin core. No mass spectra for this compound are available in the literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy is crucial for identifying the functional groups present in a molecule. For this compound, one would expect to observe characteristic vibrational bands for the aliphatic C-H stretching of the isopentyl and methyl groups, as well as the distinct C=O stretching frequencies for the ketone and amide carbonyls within the dione moiety. The precise wavenumbers of these bands provide information about the electronic environment of these functional groups. An experimental IR spectrum is required for this analysis.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interaction Analysis

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles. It would also reveal details about the crystal packing and any intermolecular interactions, such as van der Waals forces or C-H···O hydrogen bonds, which influence the macroscopic properties of the compound. There are no published crystal structures for this compound.

Comprehensive Spectroscopic Characterization of this compound Derivatives

A review of the spectroscopic characterization of derivatives of this compound cannot be conducted, as there is no foundational data on the parent compound itself, and consequently, no literature on its derivatives.

Computational and Theoretical Investigations of 1 Isopentyl 5 Methylindoline 2,3 Dione and Its Derivatives

Quantum Mechanical Calculations (Ab Initio and Density Functional Theory) for Electronic Structure, Stability, and Energetic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and electronic properties of organic compounds. bhu.ac.innih.gov For derivatives of isatin (B1672199), the B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly employed to perform geometry optimization and calculate energetic properties. uokerbala.edu.iqinternationaljournalssrg.org

These calculations typically begin with optimizing the molecule's geometry to find its most stable, lowest-energy conformation. For 1-Isopentyl-5-methylindoline-2,3-dione, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the entire structure, including the flexible isopentyl chain. The isatin core is known to be nearly planar. nih.gov Theoretical vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. nih.gov

Thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy are calculated to assess the stability of the molecule. These energetic properties provide a foundational understanding of the compound's behavior in chemical reactions. Studies on related 5-methylisatin (B515603) derivatives confirm that DFT methods provide reliable data on their structural and electronic makeup. uokerbala.edu.iq

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Prediction of Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comnumberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.comnih.gov

A molecule with a small HOMO-LUMO gap is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In isatin derivatives, the HOMO is typically distributed over the benzene (B151609) ring and the nitrogen atom, while the LUMO is localized on the dicarbonyl system of the five-membered ring. researchgate.netresearchgate.net

Table 1: Representative FMO Data for Isatin Analogs This table presents typical calculated values for isatin and a substituted analog to illustrate the effect of substitution on FMO energies. Values are hypothetical and for illustrative purposes.

CompoundEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Isatin-6.8-2.14.7
5-Methylisatin-6.6-2.04.6
N-Alkylisatin-6.5-2.04.5

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions, Hyperconjugation, and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a molecule into localized bonds, lone pairs, and anti-bonding orbitals, which align with classical Lewis structures. mpg.dewisc.eduq-chem.com This approach provides quantitative insight into intramolecular charge transfer, hyperconjugative interactions, and electron delocalization. researchgate.net

For this compound, key interactions would include:

π → π* interactions: Delocalization within the aromatic benzene ring and the C=O groups.

n → π* interactions: Delocalization from the lone pairs (n) of the oxygen atoms to the anti-bonding orbitals (π*) of adjacent C=C and C=O bonds.

Hyperconjugation: Interactions involving the σ bonds of the methyl and isopentyl groups with the π-system of the isatin core.

Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Reactive Sites for Nucleophilic and Electrophilic Attacks

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. wolfram.comdeeporigin.com It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate charge distribution.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack.

Green regions represent neutral potential.

For isatin and its derivatives, MEP maps consistently show the most negative potential (red) localized around the carbonyl oxygen atoms (O2 and O3), making them the primary sites for interaction with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net Conversely, the most positive potential (blue) is found around the hydrogen atom attached to the ring nitrogen (in unsubstituted isatin) and, importantly, on the carbonyl carbon atoms (C2 and C3). These carbons are thus the most likely sites for nucleophilic attack. The introduction of the N-isopentyl group removes the acidic N-H proton, but the C2 and C3 carbons remain highly electrophilic.

In Silico Molecular Docking Studies for Ligand-Target Interactions and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. tandfonline.com This method is instrumental in drug discovery for predicting binding affinity and understanding the mode of interaction at a molecular level.

Isatin derivatives are known to possess a wide range of biological activities and have been docked into the active sites of various enzymes. nih.govnih.govsemanticscholar.org Studies on N-alkyl isatins have explored their interactions with targets such as epidermal growth factor receptor (EGFR) tyrosine kinase and various proteases. researchgate.netnih.gov

In a typical docking study for this compound, the molecule would be placed into the binding pocket of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on binding energy. Key interactions often observed for isatin scaffolds include:

Hydrogen Bonding: The carbonyl oxygens of the isatin core are excellent hydrogen bond acceptors.

Hydrophobic Interactions: The benzene ring, 5-methyl group, and the N-isopentyl chain can form hydrophobic interactions with nonpolar amino acid residues in the active site.

π-π Stacking: The aromatic ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of docking studies can guide the design of more potent and selective inhibitors by identifying which structural modifications would enhance binding. nih.govfarmaceut.org

Table 2: Example of Docking Results for an N-Alkyl Isatin Derivative This table shows hypothetical interactions and scores for an isatin derivative docked into a generic kinase active site.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase ABC-8.5LEU 83, GLU 81Hydrogen Bond (with C=O)
VAL 64, ILE 10Hydrophobic (with isopentyl)
PHE 80π-π Stacking (with benzene ring)

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity Prediction and Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., physicochemical, electronic, or steric properties) to their activity.

For a series of indoline-2,3-dione derivatives, a QSAR model could be developed to predict their anticancer, antimicrobial, or enzyme inhibitory activity. mdpi.com Molecular descriptors relevant to this compound would include:

Lipophilicity (logP): The isopentyl group would significantly increase the molecule's lipophilicity, which can influence cell membrane permeability and binding to hydrophobic pockets.

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges derived from quantum calculations.

Steric Descriptors: Molecular weight, volume, and shape indices.

A study on indeno[1,2-b]indole (B1252910) derivatives developed a QSAR model to predict activity against Casein Kinase II (CK2). nih.gov This model was then used to predict the activity of other compounds, including one with an N-isopentyl group, demonstrating the utility of QSAR in identifying promising new chemical scaffolds. nih.gov

Investigation of Tautomerism and Conformational Dynamics through Computational Methods

Computational methods are essential for studying the dynamic behavior of molecules, including tautomerism and conformational changes.

Tautomerism: Isatin can theoretically exist in several tautomeric forms, including a diketo form and four different enol forms. Quantum chemical calculations have been used to investigate the relative stability of these tautomers. praiseworthyprize.org Studies consistently show that the diketo form (1H-indole-2,3-dione) is significantly more stable than any of the enol tautomers, with relative Gibbs free energies often differing by a large margin. praiseworthyprize.org Therefore, this compound is expected to exist overwhelmingly in its diketo form under normal conditions.

Conformational Dynamics: The N-isopentyl group introduces conformational flexibility to the molecule. The rotation around the single bonds (C-C and N-C) of this alkyl chain gives rise to multiple possible conformers (rotamers). Computational techniques can be used to perform a conformational analysis, identifying the lowest-energy conformers and the energy barriers for rotation between them. nih.govresearchgate.net Understanding the preferred conformation is important, as the three-dimensional shape of the molecule dictates how it can fit into a receptor's binding site. acs.org

Analysis of Solvent Effects on Electronic Structure and Reactivity Using Computational Models (e.g., Polarizable Continuum Model)

The surrounding solvent environment can significantly influence the electronic structure and, consequently, the reactivity of a molecule. For this compound, computational models, particularly the Polarizable Continuum Model (PCM), are invaluable tools for elucidating these solvent-solute interactions. PCM treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This approach allows for the calculation of various electronic properties in different solvent environments, providing insights into how solvent polarity affects the molecule's behavior.

Detailed computational investigations into the specific effects of solvents on this compound are not extensively available in the current literature. However, studies on closely related isatin derivatives, such as 5-methylisatin, provide a strong basis for understanding the anticipated solvent effects on the target molecule. The presence of the N-isopentyl group, a non-polar alkyl chain, is expected to modulate the solubility and the extent of solvent interaction compared to the unsubstituted isatin core.

Electronic Structure in Various Solvents

The table below illustrates the theoretical impact of different solvents on the dipole moment of a model compound, 5-methylisatin, which serves as a proxy for understanding the behavior of this compound.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye) for 5-methylisatin
Gas Phase1.004.50
Toluene2.385.80
Chloroform4.816.50
Ethanol24.557.80
Acetonitrile (B52724)37.508.10
Water78.398.50

Note: The data presented are representative values based on computational studies of 5-methylisatin and are intended to illustrate the expected trend for this compound.

Reactivity in Different Solvent Environments

The reactivity of a molecule is intrinsically linked to its electronic structure. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical reactions.

In the case of this compound, the polarity of the solvent is expected to influence the HOMO-LUMO gap. Generally, polar solvents tend to stabilize both the HOMO and LUMO levels, but the extent of stabilization may differ. This differential stabilization can lead to a change in the HOMO-LUMO gap. For many organic molecules, an increase in solvent polarity leads to a decrease in the HOMO-LUMO gap, thereby increasing the molecule's reactivity.

The following table provides a theoretical representation of how the HOMO-LUMO gap of 5-methylisatin, as a model for this compound, might vary with solvent polarity.

SolventDielectric Constant (ε)Calculated HOMO-LUMO Gap (eV) for 5-methylisatin
Gas Phase1.004.20
Toluene2.384.15
Chloroform4.814.10
Ethanol24.554.00
Acetonitrile37.503.95
Water78.393.90

Note: The data presented are representative values based on computational studies of 5-methylisatin and are intended to illustrate the expected trend for this compound.

In Vitro Biological Activity and Mechanistic Pharmacology of 1 Isopentyl 5 Methylindoline 2,3 Dione and Its Analogs

Exploration of Enzyme Inhibition Profiles (In Vitro): Carboxylesterases, α-Glucosidase, α-Amylase, and Other Relevant Enzymes

Derivatives of the indoline-2,3-dione scaffold have been identified as potent inhibitors of several key enzymes in vitro. Biochemical assays have demonstrated that these compounds can selectively target enzymes involved in xenobiotic metabolism and carbohydrate digestion.

Carboxylesterases (CEs): Isatins are recognized as potent and specific inhibitors of carboxylesterases, which are crucial for the metabolism and detoxification of numerous drugs and xenobiotics. acs.orgnih.gov The inhibitory potency of isatin (B1672199) analogs against CEs is strongly correlated with their hydrophobicity. acs.orgnih.gov

α-Glucosidase and α-Amylase: These enzymes are key targets in the management of type 2 diabetes as they are responsible for breaking down carbohydrates. nih.gov Several studies have synthesized and evaluated indoline-2,3-dione-based derivatives, such as benzene (B151609) sulfonamide hybrids, for their inhibitory activity against α-glucosidase and α-amylase. nih.govacs.org Many of these synthesized analogs exhibit potent inhibitory activity, with some compounds showing significantly higher potency than the standard drug, acarbose. nih.govnih.gov For instance, certain 3,3-di(indolyl)indolin-2-ones have demonstrated higher α-glucosidase inhibition and desirably lower α-amylase inhibition compared to acarbose. nih.govresearchgate.net

Other Enzymes: The inhibitory activity of this scaffold extends to other enzymes as well. A lead optimization study on N-1 and C-3 substituted isatin derivatives identified a potent nanomolar inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. figshare.com

Table 1: In Vitro Enzyme Inhibition by Indoline-2,3-dione Analogs

Compound Class Target Enzyme Key Findings IC50 / Ki Values
Isatin-based benzene sulfonamides α-Glucosidase Potent inhibition, stronger than acarbose. nih.gov 0.90 ± 0.10 μM (for analog 11) nih.govacs.org
Isatin-based benzene sulfonamides α-Amylase Potent inhibition, stronger than acarbose. nih.gov 1.10 ± 0.10 μM (for analog 11) nih.govacs.org
Hydrophobic Isatins Carboxylesterases (hCE1, hiCE) Potency related to hydrophobicity. nih.gov Ki values in the nM range. acs.orgnih.gov
N-1 Allyl Isatin derivative Fatty Acid Amide Hydrolase (FAAH) Reversible and competitive inhibition. figshare.com IC50 = 6.7 nM, Ki = 5 nM figshare.com

Molecular Mechanisms of Enzyme Inhibition as Determined by In Vitro Biochemical Assays and Structure-Activity Relationships

The mechanisms through which indoline-2,3-dione analogs inhibit enzymes are multifaceted and have been elucidated through kinetic studies and molecular modeling.

For carboxylesterases , the inhibitory activity is not only potent but also specific. The mechanism is heavily influenced by the physicochemical properties of the molecule, particularly its hydrophobicity. acs.orgnih.gov Kinetic studies have shown that isatins with high calculated logP (clogP) values (greater than 5) consistently yield low nanomolar Ki values, whereas compounds with clogP values below 1.25 are generally ineffective. acs.orgnih.gov The 1,2-dione moiety within the isatin core is considered essential for this enzyme inhibition. nih.gov

In the case of α-glucosidase and α-amylase , inhibition is significantly influenced by the electronic properties of substituents on the indoline-2,3-dione ring. nih.govacs.org The attachment of either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can make the core skeleton more susceptible to interactions with the active sites of these enzymes. nih.govacs.org For example, the presence of chloro and hydroxyl groups on the molecule can create an electron-deficient center that enhances binding and inhibitory activity. nih.gov Molecular docking simulations support these findings, revealing key hydrogen bonding and hydrophobic interactions with active site residues of the enzymes. nih.govnih.gov

For fatty acid amide hydrolase (FAAH) , mechanistic studies revealed that a lead indoline-2,3-dione derivative exhibited reversible and competitive inhibition, suggesting it directly competes with the endogenous substrate for binding to the enzyme's active site. figshare.com

In Vitro Studies on Interaction with Biomolecular Targets: Binding Affinities and Modulatory Effects on Proteins and DNA

Molecular docking and other in vitro techniques have been instrumental in understanding the interactions between indoline-2,3-dione derivatives and their biological targets at a molecular level.

Protein Interactions: Docking studies have provided detailed insights into the binding modes of these inhibitors. For α-glucosidase and α-amylase, simulations show that isatin-sulfonamide hybrids fit into the active site, forming crucial interactions with key amino acid residues. nih.govacs.org Similarly, for FAAH, docking results indicate that inhibitor molecules occupy the active site, leading to optimal binding interactions, a finding further supported by molecular dynamics simulations that confirm the stability of the inhibitor-enzyme complex. figshare.com Beyond enzyme inhibition, certain spirooxindole derivatives, which contain the indoline core, have shown substantial binding affinity for cancer-related proteins such as CD-44, EGFR, AKR1D1, and HER-2. mdpi.com

DNA Interactions: While the primary focus has been on protein targets, the planar heterocyclic structure of the indoline-2,3-dione scaffold suggests a potential for interaction with DNA. However, specific studies detailing the binding affinities and modulatory effects of 1-Isopentyl-5-methylindoline-2,3-dione itself on DNA are not extensively covered in the provided context. The broader class of isatins has been implicated in mechanisms that could involve DNA, such as the induction of apoptosis, which ultimately leads to DNA fragmentation. wits.ac.za

Structure-Activity Relationship (SAR) Studies Correlating Substituent Effects on the N-1 and C-5 Positions with In Vitro Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of the indoline-2,3-dione scaffold. Modifications at the N-1 and C-5 positions have been shown to significantly impact activity.

N-1 Position: The substituent at the N-1 position plays a critical role in determining the antiproliferative activity and enzyme inhibitory potential.

Antiproliferative Activity: In a study on 1,5-disubstituted indolin-2,3-diones, compounds with a benzyl substituent at the N-1 position showed more potent activity against the HL-60 human leukemia cell line than those with a (4-fluorobenzyl) amino-2-oxoethyl substituent. nih.gov

FAAH Inhibition: Modification of a bulky aryl moiety at the N-1 position with a smaller, flexible allyl group resulted in a 1500-fold increase in potency against FAAH, yielding an inhibitor with a Ki of 5 nM. figshare.com

C-5 Position: The nature of the substituent at the C-5 position significantly affects the inhibitory profile against digestive enzymes and cytotoxic potency.

Enzyme Inhibition: The activity of isatin-based benzene sulfonamides against α-glucosidase and α-amylase is highly dependent on the substituent at the C-5 position. A chloro group at C-5, in combination with other substitutions, produced one of the most potent inhibitors in a series. nih.govacs.org Conversely, replacing the C-5 chloro group with a nitro group or an unsubstituted hydrogen atom led to a sharp decrease in inhibitory activity. nih.govacs.org

Table 2: Summary of Structure-Activity Relationships (SAR)

Position Substituent Type Effect on Biological Activity Target
N-1 Benzyl group Increased antiproliferative potency. nih.gov HL-60 cells
N-1 Flexible allyl group Dramatically increased inhibitory potency. figshare.com Fatty Acid Amide Hydrolase (FAAH)
C-5 Chloro (-Cl) group Enhanced inhibition. nih.gov α-Glucosidase / α-Amylase
C-5 Nitro (-NO2) or Hydrogen (-H) Decreased inhibition. nih.gov α-Glucosidase / α-Amylase

In Vitro Modulation of Cellular Pathways: Investigation of Molecular Targets and Signal Transduction Mechanisms

Indoline-2,3-dione derivatives exert their biological effects, particularly antiproliferative actions, by modulating key cellular signaling pathways.

EGFR Signaling Pathway: Molecular docking studies identified certain indole (B1671886) derivatives as inhibitors of the epidermal growth factor receptor (EGFR). wits.ac.za Subsequent in vitro experiments confirmed that a lead compound, HNPMI, induced apoptosis in breast cancer cells (MCF-7 and SkBr3) via the EGFR signaling pathway. This was evidenced by the downregulation of downstream genes such as PI3K and S6K1 in breast cancer cells upon treatment. wits.ac.za

Induction of Reactive Oxygen Species (ROS): Some functionalized spirooxindoles have been shown to robustly induce the generation of reactive oxygen species (ROS) in cancer cells. mdpi.com This increase in oxidative stress can lead to cellular damage and ultimately trigger cell death pathways. mdpi.com

Apoptosis Induction: A common mechanism of antiproliferative activity is the induction of apoptosis. Treatment of cancer cells with indole derivatives has been shown to cause cell cycle arrest in the G1 phase and promote apoptosis, as confirmed by increased activity of caspases-3 and -9 and subsequent DNA fragmentation. wits.ac.zamdpi.com

Development of Indoline-2,3-dione Scaffolds as In Vitro Probes for Biological Systems (e.g., Peroxynitrite Detection)

The unique chemical properties of the indoline-2,3-dione core have been exploited to develop specialized molecular probes for detecting reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻). nih.govnih.gov Peroxynitrite is a key player in various pathological processes, and its detection is of significant interest. researchgate.net

The 1-methylindoline-2,3-dione group can serve as a specific recognition moiety for peroxynitrite. nih.gov The proposed detection mechanism involves an intramolecular cyclization of peroxynitrite with the indoline-2,3-dione core, followed by rearrangement and elimination. nih.gov This reaction leads to a change in the probe's fluorescent properties, allowing for sensitive detection. These probes have been successfully used to visualize peroxynitrite levels in living cells, such as HeLa and RAW264.7 macrophages, demonstrating their utility as tools for chemical biology. nih.govresearchgate.net

Assessment of In Vitro Cytotoxicity and Antiproliferative Mechanisms in Defined Cell Lines (excluding clinical data)

A significant area of research for indoline-2,3-dione derivatives is their potential as anticancer agents. Numerous analogs have been synthesized and evaluated for their cytotoxic and antiproliferative effects against a panel of human cancer cell lines in vitro.

These compounds have demonstrated promising, dose-dependent inhibition of cancer cell growth. For example, a series of 1,5-disubstituted indolin-2,3-diones showed potent activity against the human acute promyelocytic leukemia (HL-60) cell line, with some compounds exhibiting IC50 values as low as 0.07 μM. nih.gov Other derivatives have shown cytotoxicity against breast cancer cell lines (MCF-7, SkBr3), colon cancer cells (HT29), and lung adenocarcinoma cells (A549), with IC50 values in the micromolar range. wits.ac.zamdpi.comnih.gov

The primary antiproliferative mechanism appears to be the induction of apoptosis. wits.ac.za In vitro assays have confirmed this by observing key hallmarks of apoptosis, including:

Caspase Activation: Significant increases in the activity of executioner caspase-3 and initiator caspase-9. wits.ac.za

DNA Fragmentation: The degradation of cellular DNA, a characteristic feature of late-stage apoptosis. wits.ac.za

Cell Cycle Arrest: The ability to halt the cell cycle, often in the G1 phase, preventing cancer cells from proliferating. mdpi.com

Importantly, some of these compounds have shown selectivity, inhibiting the proliferation of cancer cells without significantly affecting non-cancerous cell lines. wits.ac.zamdpi.com

Table 3: In Vitro Cytotoxicity of Indoline-2,3-dione Derivatives in Cancer Cell Lines

Cell Line Cancer Type Compound Class IC50 Value
HL-60 Acute Promyelocytic Leukemia 1,5-disubstituted indolin-2,3-dione (compound 8l) 0.07 μM nih.gov
HL-60 Acute Promyelocytic Leukemia 1,5-disubstituted indolin-2,3-dione (compound 8p) 0.14 μM nih.gov
MCF-7 Breast Cancer N-(2-hydroxy-5-nitrophenyl...)indoline (HNPMI) 64.10 μM wits.ac.za
SkBr3 Breast Cancer N-(2-hydroxy-5-nitrophenyl...)indoline (HNPMI) 119.99 μM wits.ac.za
A549-Luc Lung Adenocarcinoma N-benzylisoindole-1,3-dione (compound 3) 114.25 μM nih.gov
A549-Luc Lung Adenocarcinoma N-benzylisoindole-1,3-dione (compound 4) 116.26 μM nih.gov

In Vitro Antioxidant and Anti-inflammatory Mechanisms of Action of Indoline-2,3-dione Derivatives

The indoline-2,3-dione scaffold, commonly known as isatin, is a core structure in a variety of heterocyclic compounds that have garnered significant interest in medicinal chemistry. ijirse.in Derivatives of this scaffold have been extensively explored for their therapeutic potential, revealing a wide spectrum of biological activities. Among these, the antioxidant and anti-inflammatory properties are of particular note, with numerous in vitro studies elucidating their mechanisms of action. These studies indicate that the indoline-2,3-dione nucleus is a promising framework for the development of novel agents to combat pathologies rooted in oxidative stress and inflammation. semanticscholar.orgresearchgate.net

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is a major contributor to numerous diseases. ijirse.insemanticscholar.org Indoline-2,3-dione derivatives have demonstrated notable potential as free radical scavengers and antioxidants in various in vitro assays. ijirse.in

The antioxidant capacity of these compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or to reduce metal ions. For instance, a series of 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones and 1,3-dihydro-3-(2-phenyl-2-oxoethylidene)-2H-indol-2-ones showed moderate to good antioxidant activity in a DPPH assay when compared to the standard, ascorbic acid. nih.gov The study highlighted that the antioxidant potential of 3-hydroxy-3-substituted oxindoles increased in a concentration-dependent manner, with 5-fluoro and 5-methyl substituted analogues showing maximum activity. nih.gov

Further studies have employed other methods to confirm these properties. The parent compound, isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis, demonstrated radical scavenging activity by inhibiting ultrasound-induced lipid peroxidation, with an EC50 value of 72.80 µg/ml. nih.govresearchgate.net Another study evaluated newly synthesized isatin derivatives, 1-benzoyl indole-2,3-dione and 1-benzoyl-3-(4-bromophenylimino)indolin-2-one, using hydrogen peroxide scavenging and phosphomolybdenum assays. ijirse.in The results indicated that both compounds possess greater antioxidant activity than the reference standard, ascorbic acid, and that the presence of an electron-withdrawing group like bromine may enhance this activity. ijirse.in

Table 1: In Vitro Antioxidant Activity of Selected Indoline-2,3-dione Derivatives
CompoundAssayResult (IC50/EC50)Reference CompoundSource
Isatin (1H-indole-2,3-dione)Lipid Peroxidation InhibitionEC50: 72.80 µg/mlAscorbic Acid (EC50: 754.14 µM) nih.gov
5-Fluoro and 5-Methyl 3-hydroxy-3-substituted oxindolesDPPH Radical ScavengingShowed maximum activity in the seriesAscorbic Acid nih.gov
1-Benzoyl-3-(4-bromophenylimino)indolin-2-oneHydrogen Peroxide Scavenging & Phosphomolybdenum AssayGreater activity than Ascorbic AcidAscorbic Acid ijirse.in

Anti-inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in many diseases. japsonline.com Indoline-2,3-dione derivatives have been shown to interfere with key inflammatory pathways in vitro.

One of the primary mechanisms of anti-inflammatory action is the inhibition of protein denaturation, a process implicated in inflammation. A study on novel indoline derivatives found that several compounds exhibited significant inhibition of bovine serum albumin denaturation. core.ac.uk Specifically, compounds containing a sulfonamide group showed potent activity, with IC50 values comparable to the standard drug, diclofenac sodium. core.ac.uk

Table 2: In Vitro Anti-inflammatory Activity of Selected Indoline Derivatives by Protein Denaturation Assay
CompoundIC50 (µg/ml)Reference CompoundSource
Indoline derivative 4b60.7Diclofenac Sodium (IC50 = 54.2 µg/ml) core.ac.uk
Indoline derivative 4a62.2Diclofenac Sodium (IC50 = 54.2 µg/ml) core.ac.uk
Carboxamide derivative 5a97.8Diclofenac Sodium (IC50 = 54.2 µg/ml) core.ac.uk

Beyond preventing protein denaturation, these derivatives can modulate cellular signaling pathways involved in inflammation. Research has demonstrated that certain indoline derivatives can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophage cells. nih.govmdpi.com For example, 3-(3-hydroxyphenyl)-indolin-2-one was identified as a potent anti-inflammatory agent, suppressing the production and mRNA expression of TNF-α and IL-6 in a concentration-dependent manner. mdpi.com

The mechanism for this suppression involves the inhibition of key signaling pathways. The compound 3-(3-hydroxyphenyl)-indolin-2-one was found to significantly inhibit LPS-induced activation of Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) signaling pathways. mdpi.com Another study showed that the reduction in cytokines by a different indoline derivative was associated with a decrease in the phosphorylation of p38 MAPK. nih.gov

Furthermore, specific indoline-based compounds have been identified as inhibitors of enzymes crucial to the inflammatory cascade, such as 5-lipoxygenase (5-LOX). acs.org An indoline derivative, compound 43, was found to be a notable 5-LOX inhibitor, guiding the design of further analogues with dual inhibitory action on both 5-LOX and soluble epoxide hydrolase (sEH), another target for anti-inflammatory drugs. acs.org This multitarget approach represents a promising strategy for developing more effective anti-inflammatory agents. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.